2-(2-oxopropyl)benzoic Acid

Descripción general

Descripción

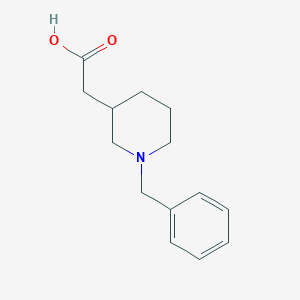

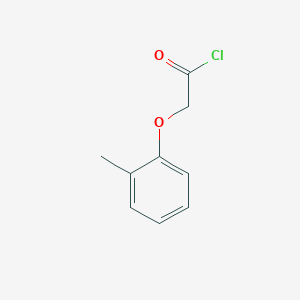

2-(2-oxopropyl)benzoic Acid, also known as 2-Oxopropyl benzoate, is a chemical compound with the molecular formula C10H10O3 and a molecular weight of 178.19 . It is a solid substance at room temperature .

Molecular Structure Analysis

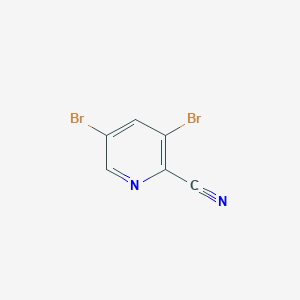

The InChI code for this compound is1S/C10H10O3/c1-7(11)6-8-4-2-3-5-9(8)10(12)13/h2-5H,6H2,1H3,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis

This compound is a solid substance at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Aplicaciones Científicas De Investigación

1. Copper Catalyzed Arylation

Copper catalyzed arylation processes have utilized 2-(2-oxopropyl)benzoic acid. This process involves the conversion of 2-bromobenzoic acid to this compound, showcasing its application in synthetic chemistry (Bruggink, Ray, & Mckillop, 2003).

2. Ring-Chain Tautomerism Studies

This compound has been studied for its ring-chain tautomerism. This research provides insights into the equilibrium constants and stereochemistry involved in the tautomerism of acyl carboxylic acids (Bowden & Byrne, 1996).

3. Hypoglycemic Prodrugs

This compound has been identified as a hypoglycemic agent, acting as a prodrug that inhibits hepatic gluconeogenesis. Its role in sequestering coenzyme A and inhibiting medium-chain acyltransferase makes it significant in the study of diabetes treatments (Aicher et al., 1999).

4. LPA2-Specific Agonists

Research has identified nonlipid compounds, including derivatives of this compound, as specific agonists for the LPA2 receptor subtype. These compounds have potential applications in preventing programmed cell death in degenerative and inflammatory diseases (Kiss et al., 2012).

5. Thermodynamic Studies in Pharmaceuticals

Benzoic acid and its derivatives, including this compound, have been studied for their phase behavior in pharmaceutical research. This includes investigations into stability, solubility, and interactions with various solvents (Reschke et al., 2016).

6. Meta-C–H Functionalizations

Studies have explored the selective C–H bond functionalization of benzoic acids, including derivatives like this compound, providing valuable methods for organic synthesis (Li et al., 2016).

Safety and Hazards

The safety data sheet for 2-(2-oxopropyl)benzoic Acid indicates that it is a combustible solid . It has a GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye damage) . Precautionary statements include P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection), and others .

Mecanismo De Acción

Target of Action

This compound is a unique chemical provided to early discovery researchers

Mode of Action

The mode of action of 2-(2-oxopropyl)benzoic Acid is currently unknown due to the lack of comprehensive studies on this compound

Biochemical Pathways

It’s worth noting that benzoic acid derivatives play important roles in a large number of natural products and perform critical functions in plant metabolism . They are involved in the biosynthesis of phenolic compounds in foods, which has been studied with the aim to explore the effects of different stresses . The shikimate and phenylpropanoid pathways are important for understanding the biosynthesis of individual phenolic compounds .

Pharmacokinetics

Information about its bioavailability, metabolism, and excretion is currently unavailable .

Action Environment

Factors such as temperature, pH, and the presence of other compounds can potentially affect the action of this compound .

Propiedades

IUPAC Name |

2-(2-oxopropyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-7(11)6-8-4-2-3-5-9(8)10(12)13/h2-5H,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZXVWJCTZXNVAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50454211 | |

| Record name | 2-(2-oxopropyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2852-91-7 | |

| Record name | 2-(2-oxopropyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-Hydroxy-6-(2-phenoxyethoxy)phenyl]ethan-1-one](/img/structure/B1313580.png)

![1-[2-Hydroxy-6-(3-phenoxypropoxy)phenyl]ethan-1-one](/img/structure/B1313581.png)

![4-Fluorobenzo[d]thiazol-2(3H)-one](/img/structure/B1313586.png)